1-(2-Methoxy-4-methylphenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxy-4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSCGKQKPMOHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Methoxy 4 Methylphenyl Ethanamine
Retrosynthetic Analysis and Key Precursor Derivations
A retrosynthetic approach to 1-(2-methoxy-4-methylphenyl)ethanamine logically disconnects the molecule at the carbon-nitrogen bond, identifying key carbonyl and nitro-based precursors. This analysis forms the foundation for designing practical synthetic routes.
Synthesis from Substituted Benzaldehydes
One primary retrosynthetic disconnection points to 2-methoxy-4-methylbenzaldehyde (B112801) as a crucial starting material. The synthesis of this aldehyde can be achieved from m-cresol (B1676322) through a formylation reaction, followed by methylation of the resulting hydroxyl group. A patent describes a method for synthesizing the related 2-methoxy-4-methylbenzylamine, which involves the carbonylation of m-cresol with polyoxymethylene under alkaline conditions and in the presence of a Lewis acid catalyst to yield 2-hydroxy-4-methyl-benzaldehyde. Subsequent methylation with a suitable agent provides 2-methoxy-4-methyl-benzaldehyde. This aldehyde can then be converted to the target ethanamine.
Another approach involves the selective methylation of 2,4-dihydroxyacetophenone. A patented process describes the reaction of 2,4-dihydroxyacetophenone with dimethyl sulfate (B86663) in a two-phase system of an aromatic hydrocarbon and water, in the presence of a phase-transfer catalyst, to produce 2-hydroxy-4-methoxyacetophenone google.com. This intermediate can then be further elaborated to the target amine.
Utilization of Nitroalkene Intermediates and Reduction Strategies
An alternative synthetic strategy involves the use of a nitroalkene intermediate, specifically 1-(2-methoxy-4-methylphenyl)-2-nitroethene. This intermediate is typically synthesized through a Henry reaction, which involves the condensation of 2-methoxy-4-methylbenzaldehyde with a nitroalkane, such as nitroethane, in the presence of a base. The resulting nitroalkene possesses a reactive carbon-nitrogen double bond that is susceptible to reduction.
The reduction of the nitroalkene to the desired ethanamine can be accomplished using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄), which is a powerful reducing agent capable of reducing the nitro group to an amine. This pathway offers a direct route from the aldehyde to the amine, bypassing the need for intermediate oxidation state adjustments.
Established Synthetic Routes
Several established synthetic routes have been developed for the preparation of this compound and analogous compounds, primarily revolving around reductive amination and the reduction of ketone derivatives.
Reductive Amination Approaches
Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. mdpi.comwikipedia.orgalfa-chemistry.comscispace.comrsc.org The Leuckart-Wallach reaction, a specific type of reductive amination, is particularly well-suited for the conversion of ketones to amines using ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. mdpi.comwikipedia.orgalfa-chemistry.comscispace.com This reaction typically requires elevated temperatures, often between 120 and 165 °C. wikipedia.org The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate. wikipedia.org
In the context of synthesizing this compound, the precursor ketone, 2-methoxy-4-methylacetophenone, can be subjected to Leuckart-Wallach conditions. The reaction with ammonium formate leads to the formation of the corresponding N-formyl derivative, which can then be hydrolyzed under acidic or basic conditions to yield the final primary amine. alfa-chemistry.com While the classical Leuckart reaction often requires high temperatures, modern modifications using catalysts such as iridium or rhodium complexes can facilitate the reaction under milder conditions. mdpi.com
A general procedure for the Leuckart reaction involves heating the ketone with an excess of ammonium formate. An optimized procedure for the reductive amination of acetophenone (B1666503), a related ketone, suggests heating with formamide and a formic acid-triethylamine complex, achieving high yields. scispace.com
Table 1: Reductive Amination Approaches
| Precursor | Reaction Type | Key Reagents | General Conditions |
|---|---|---|---|
| 2-Methoxy-4-methylacetophenone | Leuckart-Wallach Reaction | Ammonium formate or formamide, formic acid | High temperature (120-165 °C) |
| 2-Methoxy-4-methylacetophenone | Catalytic Reductive Amination | Ammonia (B1221849), H₂, catalyst (e.g., Rh, Ir) | Milder conditions, catalyst required |
Lithium Aluminum Hydride Reduction Pathways
Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent used in several pathways to synthesize this compound. One prominent route involves the reduction of an oxime intermediate. The precursor ketone, 2-methoxy-4-methylacetophenone, can be reacted with hydroxylamine (B1172632) to form the corresponding acetophenone oxime. Subsequent reduction of this oxime with LiAlH₄ in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) yields the desired primary amine.
This method is advantageous due to the high reactivity of LiAlH₄, which typically leads to good yields. However, the pyrophoric nature of LiAlH₄ necessitates careful handling and anhydrous reaction conditions.
Multi-step Convergent Syntheses from Aromatic Precursors
Convergent synthetic strategies offer an efficient approach to complex molecules by preparing key fragments separately before joining them. For this compound, a convergent synthesis can be envisioned starting from simpler aromatic precursors.
One such pathway begins with the Friedel-Crafts acylation of 3-methylanisole (B1663972) with acetic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride to produce 4-methoxy-2-methylacetophenone. chemicalbook.com This ketone can then be converted to the target amine through one of the reductive amination or reduction pathways described previously.
Alternatively, a multi-step sequence can commence from toluene (B28343). Friedel-Crafts acylation of toluene with acetyl chloride yields 4-methylacetophenone. chemicalbook.comalfa-chemistry.com While this provides the correct carbon skeleton, subsequent introduction of the methoxy (B1213986) group at the 2-position is challenging due to the directing effects of the existing substituents. A more plausible route would involve starting with a precursor that already contains the desired substitution pattern, such as 3-methylanisole.
A patent for the synthesis of the chiral amine (R)-1-(4-methylphenyl)ethylamine outlines a multi-step process involving the deacylation of an N-acyl precursor in the presence of a base. google.com While the substitution pattern is different, the general strategy of building the molecule through a series of reactions including C-C bond formation and functional group interconversions is applicable to the synthesis of the target compound.
Enantioselective Synthesis of this compound
The production of single-enantiomer chiral amines is of paramount importance in the pharmaceutical and fine chemical industries. For this compound, several strategies are employed to control stereochemistry, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.
Chiral Auxiliary-Mediated Asymmetric Transformations
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is a powerful strategy for the synthesis of enantiomerically pure compounds. researchgate.net
Commonly used chiral auxiliaries are derived from readily available natural sources like amino acids and terpenes. researchgate.net For the synthesis of chiral amines like this compound, auxiliaries such as pseudoephedrine and oxazolidinones are particularly relevant. wikipedia.orgnih.gov The general approach involves the attachment of the auxiliary to a precursor molecule, followed by a diastereoselective transformation, and subsequent cleavage of the auxiliary.
For instance, pseudoephedrine can be used as a chiral auxiliary in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. harvard.edu A similar strategy could be envisioned for the synthesis of this compound, starting from 2-methoxy-4-methylacetophenone. The ketone would first be converted to an imine, which is then reacted with a chiral auxiliary. Subsequent diastereoselective reduction or alkylation of the imine-auxiliary adduct, followed by removal of the auxiliary, would yield the desired enantiomer of the amine.
Another widely used class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.org These are typically acylated and then subjected to diastereoselective enolate reactions. researchgate.net While more commonly applied to the synthesis of chiral carboxylic acids and alcohols, this methodology can be adapted for amine synthesis.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Precursor Source | Typical Application | Reference |
|---|---|---|---|
| Pseudoephedrine | Natural Product | Asymmetric Alkylation | nih.govharvard.edu |
| Oxazolidinones | Amino Alcohols | Asymmetric Aldol, Alkylation | wikipedia.orgresearchgate.net |
| Camphorsultam | Camphor | Asymmetric Diels-Alder, Alkylation | wikipedia.org |
Asymmetric Catalysis in Carbon-Nitrogen Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. The formation of the carbon-nitrogen (C-N) bond is a key step in the synthesis of amines, and several catalytic asymmetric methods have been developed for this purpose. researchgate.netrsc.org
Transition metal-catalyzed hydroamination has emerged as a powerful tool for the synthesis of chiral amines. rsc.org Nickel hydride (NiH) catalyzed hydroamination, for example, can be used to add an amine to an alkene, and the use of chiral ligands can render this process enantioselective. rsc.org For the synthesis of this compound, a potential route would involve the asymmetric hydroamination of a corresponding styrene (B11656) derivative, 1-ethenyl-2-methoxy-4-methylbenzene.
Another significant approach is the transition-metal-catalyzed C-H amination, which uses organic azides as a nitrogen source. acs.org This method avoids the need for pre-functionalized starting materials and can be highly efficient. acs.org The development of chiral catalysts for these reactions allows for the direct formation of enantioenriched amines.
Table 2: Catalytic Systems for Asymmetric C-N Bond Formation
| Catalytic System | Reaction Type | Substrate Type | Reference |
|---|---|---|---|
| Nickel Hydride with Chiral Ligands | Hydroamination | Alkenes | rsc.org |
| Ruthenium/Cobalt with Organic Azides | C-H Amination | Alkanes/Arenes | acs.org |
Enzymatic Resolution and Kinetic Resolution Strategies
Enzymatic methods are highly valued in stereoselective synthesis due to their high enantioselectivity and mild reaction conditions. rsc.org Kinetic resolution is a common enzymatic strategy where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two. ethz.ch
Lipases are a class of enzymes frequently used for the kinetic resolution of racemic amines. google.com The process typically involves the enantioselective acylation of the amine. For example, in a racemic mixture of this compound, a lipase (B570770) could selectively acylate one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated. A patent for the synthesis of the structurally similar (S)-(-)-1-(4-methoxyphenyl)ethylamine describes a lipase-catalyzed resolution process. google.com
The choice of acyl donor and solvent can significantly impact the efficiency and enantioselectivity of the enzymatic resolution. google.com In some cases, the unreacted enantiomer can be racemized and recycled, a process known as dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer. rsc.org
The enzymatic reduction of acetophenone derivatives is another relevant strategy. rsc.orgresearchgate.net While this directly produces chiral alcohols, these can be converted to chiral amines.
Table 3: Enzymes Used in Kinetic Resolution
| Enzyme | Typical Reaction | Substrate Class | Reference |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Enantioselective Acylation | Alcohols, Amines | rsc.org |
| Pseudomonas species Lipase | Enantioselective Acylation | Alcohols, Amines | nih.gov |
Dielectrically Controlled Resolution Methods for Enantiomer Separation
A less common but intriguing method for enantiomer separation is dielectrically controlled resolution (DCR). nih.gov This technique relies on the principle that the choice of solvent, specifically its dielectric constant, can influence which enantiomer of a racemic mixture crystallizes from a solution containing a chiral resolving agent. nih.gov It has been demonstrated that a single enantiomer of a chiral selector can be used to resolve both enantiomers of a target molecule by simply changing the solvent system. nih.gov
The molecular mechanism of DCR involves the solvent's dielectric property governing the intermolecular interactions that determine which diastereomeric salt will preferentially crystallize. nih.gov While this method has been studied for various compound classes, its specific application to the resolution of this compound has not been extensively reported. However, the principle remains a potential avenue for the development of novel resolution strategies for chiral amines.
Strategies for Chemical Derivatization
Chemical derivatization is often employed to enhance the analytical properties of a compound, such as its volatility or chromatographic behavior, or to facilitate the differentiation of isomers.
Acylation for Enhanced Analytical Differentiation
For the analytical separation of enantiomers, particularly by gas chromatography (GC), it is often necessary to derivatize the analyte to improve its volatility and chromatographic peak shape. sigmaaldrich.com For primary amines like this compound, acylation is a common derivatization technique. nih.govnih.gov
The amine is reacted with an acylating agent, such as trifluoroacetic anhydride or acetic anhydride, to form the corresponding amide. sigmaaldrich.comnih.gov This derivatization blocks the polar N-H group, reducing peak tailing and improving separation on a chiral GC column. sigmaaldrich.com The choice of acylating agent can also influence the retention times and the elution order of the enantiomers. sigmaaldrich.com This enhanced separation allows for accurate determination of the enantiomeric excess (ee) of a sample.
Preparation of N-Alkyl and N-Acyl Analogues
The strategic derivatization of the amino group of this compound into N-alkyl and N-acyl compounds is a fundamental aspect of medicinal and synthetic chemistry. These modifications can significantly alter the parent molecule's physicochemical properties.
N-Alkylation via Reductive Amination
N-alkylation of this compound is commonly achieved through reductive amination. This one-pot reaction involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. organic-chemistry.org
The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or a Schiff base), which is subsequently reduced by the hydride reagent to yield the N-alkylated amine. The choice of the aldehyde or ketone determines the nature of the alkyl group introduced. For instance, reaction with formaldehyde (B43269) followed by reduction will yield the N-methyl derivative, while reaction with benzaldehyde (B42025) will produce the N-benzyl analogue.
Biocatalytic approaches using imine reductases (IREDs) or amine dehydrogenases (AmDHs) are also emerging as powerful tools for asymmetric reductive amination, offering high enantioselectivity. nih.gov For example, the reductive amination of ketones with small amine partners like methylamine (B109427) can be catalyzed by (R)-IRED-Sr from Streptosporangium roseum. nih.gov Furthermore, native amine dehydrogenases, such as MsmeAmDH, have shown efficacy in the reductive amination of ketones like 1-methoxypropan-2-one, a compound structurally related to the precursor of the target molecule. frontiersin.org In a typical biocatalytic setup, the reaction might involve the enzyme, a cofactor such as NADP⁺, a buffer system (e.g., NH₄HCO₂), and a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration. frontiersin.org
Table 1: Examples of N-Alkylation of Amines via Reductive Amination
| Amine Substrate | Aldehyde/Ketone | Reducing Agent | Product | Reference |
| This compound | Formaldehyde | Sodium triacetoxyborohydride | N-Methyl-1-(2-methoxy-4-methylphenyl)ethanamine | General Method |
| This compound | Acetone | Sodium cyanoborohydride | N-Isopropyl-1-(2-methoxy-4-methylphenyl)ethanamine | General Method |
| 1-Methoxypropan-2-one | Ammonia | MsmeAmDH/GDH, NADP⁺, NH₄HCO₂ | (S)-1-Methoxypropan-2-amine | frontiersin.org |
This table presents generalized and analogous examples of reductive amination reactions.
N-Acylation Reactions
The introduction of an acyl group to the nitrogen atom of this compound is a straightforward process typically achieved through N-acylation. This reaction involves treating the primary amine with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base or under neutral conditions. The base, often a tertiary amine like triethylamine (B128534) or pyridine, acts as a scavenger for the hydrochloric acid or carboxylic acid byproduct generated during the reaction.
For instance, the reaction of this compound with acetyl chloride or acetic anhydride will yield N-acetyl-1-(2-methoxy-4-methylphenyl)ethanamine. The reaction is generally rapid and exothermic. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide product.
These acylation reactions can often be performed under mild conditions and provide high yields of the desired N-acyl derivatives. The choice of acylating agent allows for the introduction of a wide variety of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties.
Table 2: Examples of N-Acylation of Amines
| Amine Substrate | Acylating Agent | Solvent/Conditions | Product | Reference |
| This compound | Acetic Anhydride | Pyridine, Room Temp. | N-(1-(2-methoxy-4-methylphenyl)ethyl)acetamide | General Method |
| This compound | Benzoyl Chloride | Triethylamine, CH₂Cl₂, 0 °C to RT | N-(1-(2-methoxy-4-methylphenyl)ethyl)benzamide | General Method |
| 4-Aminobiphenyl | N-acetyltransferase (NAT2) | Human Hepatocytes | N-acetyl-4-aminobiphenyl | nih.gov |
This table presents generalized and analogous examples of N-acylation reactions.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) offers the high mass accuracy required to confirm the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. Techniques such as ESI-QTOF-MS are instrumental in this regard. Furthermore, fragmentation studies using Electron Ionization (EI) and tandem mass spectrometry (MS/MS) provide critical data for identifying the specific isomeric structure.
Electron Ionization Mass Spectrometry is a classic technique that provides reproducible fragmentation patterns, often considered a "fingerprint" for a given compound. For the class of 2-methoxy-4-methyl-phenethylamines, which includes the target compound as a regioisomer, the mass spectra are noted to be essentially equivalent. These isomers share a molecular weight of 165 g/mol . oup.com
The fragmentation of these phenethylamine (B48288) derivatives is characterized by specific cleavages. The primary fragmentation pathway involves the cleavage of the bond between the alpha and beta carbon atoms of the ethylamine (B1201723) side chain (benzylic cleavage). This results in a resonance-stabilized benzyl (B1604629) cation. For 1-(2-Methoxy-4-methylphenyl)ethanamine, this would lead to the formation of the 2-methoxy-4-methylbenzyl cation. Another characteristic fragmentation is the cleavage of the C-N bond, leading to the formation of an iminium ion.
A study on five side-chain regioisomers of 2-methoxy-4-methylphenethylamine showed that their electron ionization mass spectra are remarkably similar, all displaying major fragment ions at m/z 135/136 and m/z 58. oup.com The fragment at m/z 135 corresponds to the 2-methoxy-4-methylbenzyl cation, while the fragment at m/z 58 is characteristic of the ethylamine side chain in N-methylated analogs, which are often analyzed alongside the primary amines. oup.com For the primary amine itself, a key fragment resulting from the loss of the amino group and adjacent methyl group would be expected.
Table 1: Predicted EI-MS Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 165 | [M]+• (Molecular Ion) | Intact molecule with one electron removed |
| 150 | [M-CH3]+ | Loss of a methyl radical from the ethylamine side chain |
| 135 | [C9H11O]+ | Benzylic cleavage, loss of the ethylamine group, forming the 2-methoxy-4-methylbenzyl cation |
| 121 | [C8H9O]+ | Loss of a methyl group from the 2-methoxy-4-methylbenzyl cation |
| 91 | [C7H7]+ | Tropylium ion, a common fragment in compounds with a benzyl moiety |
| 44 | [C2H6N]+ | Cleavage of the bond between the aromatic ring and the ethylamine side chain |
Note: This table is based on general fragmentation patterns of phenethylamines and data from closely related isomers. oup.com
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation. When coupled with a Quadrupole Time-of-Flight (QTOF) analyzer, it allows for highly accurate mass measurements, enabling the determination of the elemental formula.
For this compound (C10H15NO), the expected exact mass of the protonated molecule [M+H]+ would be calculated and then compared to the measured value from the ESI-QTOF-MS instrument. This technique is crucial for differentiating between compounds that may have the same nominal mass but different elemental compositions. Studies on related N-(2-methoxy)benzyl derivatives of phenethylamines have successfully used LC-ESI-QTOF-MS to confirm their exact masses and chemical formulas. nih.gov This approach provides a high degree of confidence in the identification of the compound in complex matrices. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation, where a specific precursor ion (e.g., the [M+H]+ ion from ESI) is selected, fragmented, and the resulting daughter ions (or product ions) are analyzed. This provides detailed information about the connectivity of the molecule.
In MS/MS experiments on related N-(2-methoxy)benzyl phenethylamine derivatives, the fragmentation patterns confirmed the core structures and the nature of their substituents. nih.gov For this compound, the protonated molecule ([M+H]+ at m/z 166.1232) would be selected as the precursor ion. The collision-induced dissociation (CID) would likely lead to characteristic losses, such as the loss of ammonia (B1221849) (NH3), resulting in a fragment at m/z 149.1223. Further fragmentation of the aromatic ring and methoxy (B1213986) group would provide additional structural information. The study of these daughter ions is essential for distinguishing between different positional isomers. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
In the 1H NMR spectrum, the chemical shift of each proton is influenced by its electronic environment. The protons on the aromatic ring of this compound would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The methoxy group protons would be a sharp singlet around 3.8 ppm, and the methyl group protons on the ring would be another singlet around 2.1-2.3 ppm. The protons of the ethylamine side chain would show characteristic splitting patterns due to spin-spin coupling.
Based on the data for the related compound 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine, the signals for the 4-methyl and 2-methoxy groups on the phenyl ring can be predicted.
Table 2: Predicted 1H NMR Data for the Phenyl Moiety of this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~6.7-6.9 | d | ~1-2 Hz |
| H5 | ~6.7-6.9 | dd | ~8 Hz, ~1-2 Hz |
| H6 | ~7.0-7.2 | d | ~8 Hz |
| OCH3 (at C2) | ~3.8 | s | - |
| CH3 (at C4) | ~2.2 | s | - |
| CH (ethylamine) | ~4.0 | q | ~6-7 Hz |
| CH3 (ethylamine) | ~1.4 | d | ~6-7 Hz |
| NH2 | Variable | br s | - |
Note: These are predicted values based on standard chemical shift ranges and data from structurally similar compounds. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, 'q' quartet, 'br s' broad singlet.
The 13C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this compound, distinct signals would be observed for the aromatic carbons, the methoxy carbon, the ring-attached methyl carbon, and the two carbons of the ethylamine side chain.
Again, referencing the data for 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine, we can estimate the chemical shifts for the carbons in the 2-methoxy-4-methylphenyl group.
Table 3: Predicted 13C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~130 |
| C2 | ~157 |
| C3 | ~110-115 |
| C4 | ~135-140 |
| C5 | ~120-125 |
| C6 | ~125-130 |
| OCH3 (at C2) | ~55 |
| CH3 (at C4) | ~16-20 |
| CH (ethylamine) | ~50-55 |
| CH3 (ethylamine) | ~20-25 |
Note: These are predicted values based on standard chemical shift ranges and data from structurally similar compounds.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the complex structure of this compound. By spreading NMR data into two dimensions, overlapping signals in 1D spectra can be resolved, and correlations between different nuclei can be established.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY is expected to show a correlation between the methine proton (CH) and the methyl protons (CH₃) of the ethanamine side chain. It would also show correlations between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms they are attached to. It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular fragments. For instance, the protons of the methyl group on the side chain would show a correlation to the methine carbon and the aromatic carbon at position 1. The methoxy protons would show a correlation to the aromatic carbon at position 2.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |
| CH-NH₂ | ~4.1 | ~50 | C(aromatic)-1, CH₃(side-chain) |
| CH₃ (side-chain) | ~1.4 | ~24 | CH-NH₂, C(aromatic)-1 |
| OCH₃ | ~3.8 | ~55 | C(aromatic)-2 |
| CH₃ (aromatic) | ~2.3 | ~21 | C(aromatic)-3, C(aromatic)-4, C(aromatic)-5 |
| Aromatic CH | ~6.7-7.1 | ~110-138 | Correlations to adjacent aromatic carbons and substituent carbons |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum provides a unique "fingerprint" of the molecule.
The characteristic vibrational modes for the functional groups in this compound are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | N-H stretch (primary amine) | 3400-3250 (two bands) |
| Amine (N-H) | N-H bend (scissoring) | 1650-1580 |
| Alkane (C-H) | C-H stretch (sp³ carbons) | 2975-2850 |
| Aromatic (C-H) | C-H stretch (sp² carbons) | 3100-3000 |
| Aromatic (C=C) | C=C stretch in-ring | 1600-1450 |
| Ether (C-O) | Asymmetric C-O-C stretch | 1275-1200 |
| Ether (C-O) | Symmetric C-O-C stretch | 1075-1020 |
The presence of absorption bands in these regions would confirm the presence of the amine, methoxy, methyl, and substituted phenyl groups within the molecule's structure.
Advanced Chromatographic Separation Techniques for Isomer Differentiation and Purity Assessment
Chromatographic methods are essential for separating this compound from potential impurities, such as starting materials, byproducts, and positional isomers, as well as for resolving its enantiomers.
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like phenethylamines. For chiral compounds such as this compound, the use of chiral stationary phases is necessary to separate the R- and S-enantiomers. nih.gov Derivatization of the amine group is often employed to improve thermal stability and chromatographic peak shape. nih.gov
Commonly used chiral stationary phases for the separation of chiral amines are based on cyclodextrin (B1172386) derivatives. gcms.czchromatographyonline.com The choice of the specific cyclodextrin and its substituents can significantly impact the separation efficiency. gcms.cz
| Stationary Phase Type | Example | Application Notes |
| Derivatized β-cyclodextrin | Astec® CHIRALDEX™ B-PM | Often used for the separation of N-acylated amine enantiomers. sigmaaldrich.com |
| Derivatized γ-cyclodextrin | Chirasil-DEX | Provides different selectivity for a range of chiral compounds. |
The separation of positional isomers, which have identical mass spectra, relies on their different interactions with the stationary phase, leading to different retention times. uva.nl
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the purity assessment and isomer separation of phenethylamine derivatives. nih.govnih.gov Method development involves the careful selection of the stationary phase, mobile phase composition, and detector.
For a compound like this compound, a reversed-phase HPLC method would be a common starting point.
| LC Parameter | Typical Selection | Rationale |
| Column | C18 or Biphenyl (B1667301) stationary phase | C18 provides good hydrophobic retention, while biphenyl phases can offer alternative selectivity for aromatic compounds. nih.gov |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with a buffer (e.g., ammonium (B1175870) formate) or acid (e.g., formic acid) | The organic modifier controls the retention time, and the additive improves peak shape and ionization efficiency for mass spectrometry detection. |
| Detection | UV at ~220 nm and ~275 nm; Mass Spectrometry (MS) | UV detection is suitable due to the aromatic ring. MS provides mass information for peak identification and confirmation. |
| Isomer Separation | Gradient elution | Varying the mobile phase composition during the run is often necessary to achieve separation of closely related isomers. nih.gov |
For the separation of enantiomers, chiral HPLC columns with chiral stationary phases are employed, or a chiral derivatizing agent can be used to form diastereomers that are separable on a standard achiral column. mdpi.com
Computational Chemistry and Theoretical Modeling of 1 2 Methoxy 4 Methylphenyl Ethanamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govchemrxiv.org Methods like B3LYP are frequently employed to optimize molecular geometries and predict a wide range of properties. nih.gov Such calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy of the HOMO is associated with the molecule's ionization potential and its tendency to donate electrons, making it a key indicator of nucleophilicity. youtube.com Conversely, the LUMO's energy relates to the electron affinity and electrophilicity.
For 1-(2-Methoxy-4-methylphenyl)ethanamine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the ethanamine group, reflecting the electron-donating nature of the methoxy (B1213986) and amino functionalities. The LUMO would likely be distributed over the phenyl ring, representing the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a significant descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Parameters (Hypothetical) This table presents hypothetical FMO data for this compound, based on typical values for similar aromatic amines, to illustrate the expected electronic characteristics.
| Parameter | Value (eV) | Significance |
| EHOMO | -5.85 | Indicates electron-donating capability |
| ELUMO | -0.75 | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 5.10 | Reflects chemical stability and low reactivity |
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. researchgate.net The MEP surface illustrates regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).
In this compound, the most negative potential (red) is anticipated around the oxygen atom of the methoxy group and the nitrogen atom of the amine group, due to their lone pairs of electrons. These sites represent the most likely points for electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. Mulliken charge analysis further quantifies the charge distribution, providing the partial charge on each atom, which is crucial for understanding intermolecular interactions. najah.edu
Conformational Analysis and Energy Landscapes
Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, rotations around the single bonds—specifically the bond connecting the ethylamine (B1201723) group to the phenyl ring and the C-N bond—define its conformational landscape. DFT calculations can map this landscape by systematically rotating these bonds and calculating the relative energy of each resulting conformer. This analysis reveals the global minimum energy structure (the most stable conformer) and other low-energy conformers that may exist in equilibrium. The relative populations of these conformers at a given temperature can then be predicted using Boltzmann statistics.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of this compound and its interactions with its environment, particularly with solvents. nih.gov By simulating the trajectory of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent structures itself around the solute. nih.gov
In an aqueous solution, water molecules would be expected to form hydrogen bonds with the amine and methoxy groups. nih.gov MD simulations can characterize these interactions by calculating properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. These simulations are crucial for understanding solvation effects on the molecule's conformation and reactivity. osti.gov
Quantum Chemical Parameters in Structure-Activity (Non-Biological) and Corrosion Inhibition Studies
Quantum chemical parameters derived from DFT calculations are widely used to predict the effectiveness of organic molecules as corrosion inhibitors. Corrosion inhibition often occurs via the adsorption of the inhibitor molecule onto a metal surface. najah.edu The efficiency of this process is related to several quantum chemical descriptors.
EHOMO and ELUMO : A high EHOMO value facilitates the donation of electrons from the inhibitor to the empty d-orbitals of the metal, while a low ELUMO value allows for back-donation from the metal to the inhibitor. najah.edu
Energy Gap (ΔE) : A low energy gap enhances the reactivity of the molecule, often leading to more effective adsorption on the metal surface.
Dipole Moment (μ) : A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.
Fraction of Electrons Transferred (ΔN) : This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface, indicating the strength of the interaction. najah.edu
Molecules like this compound, with their electron-rich phenyl ring and heteroatoms (N, O), possess the necessary structural features to function as effective corrosion inhibitors.
Table 2: Key Quantum Chemical Parameters for Corrosion Inhibition Studies (Hypothetical) This table presents hypothetical quantum chemical descriptors for this compound relevant to corrosion inhibition, based on values reported for similar organic inhibitors.
| Parameter | Hypothetical Value | Implication for Corrosion Inhibition |
| EHOMO (eV) | -5.85 | Good tendency to donate electrons to metal surface |
| ELUMO (eV) | -0.75 | Favorable for accepting electrons from metal (back-donation) |
| Energy Gap, ΔE (eV) | 5.10 | Indicates high stability, may adsorb strongly |
| Dipole Moment (Debye) | 2.5 | Suggests potential for strong electrostatic interaction with the surface |
| Electron Affinity, A (eV) | 0.75 | Related to the energy change when an electron is added |
| Ionization Potential, I (eV) | 5.85 | Energy required to remove an electron |
| Fraction of Electrons Transferred, ΔN | 0.45 | Indicates a strong tendency to donate electrons to the metal surface |
Theoretical Studies of Reaction Mechanisms and Transition States in Synthesis
The synthesis of this compound, a substituted phenethylamine (B48288), can be achieved through various synthetic routes, with one of the most common being the reductive amination of the corresponding ketone, 2-methoxy-4-methylacetophenone. Computational chemistry and theoretical modeling provide powerful tools to elucidate the intricate details of the reaction mechanisms involved in this transformation. These studies offer insights into the energetics of the reaction pathway, the structure of transition states, and the factors governing the reaction's feasibility and selectivity. While specific computational studies exclusively targeting the synthesis of this compound are not extensively available in the public domain, the well-established principles of reductive amination and the influence of aromatic substituents allow for a robust theoretical discussion.
The reductive amination of a ketone to a primary amine typically proceeds in two key stages:
Imine Formation: The initial reaction between 2-methoxy-4-methylacetophenone and an amine source, such as ammonia (B1221849), to form the corresponding imine intermediate. This step is generally acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.
Imine Reduction: The subsequent reduction of the C=N double bond of the imine intermediate to yield the final amine product, this compound. This reduction is typically accomplished using a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction sequence. These calculations can determine the relative energies of reactants, intermediates, transition states, and products.
The formation of the imine intermediate is a critical step, and its thermodynamics and kinetics are significantly influenced by the substituents on the aromatic ring. The electron-donating nature of the methoxy and methyl groups at the ortho and para positions, respectively, can affect the electrophilicity of the carbonyl carbon and the stability of the intermediates and transition states. A DFT study on the formation of imines from substituted benzaldehydes has shown that electron-donating groups can influence the equilibrium of the reaction. nih.gov
The rate-determining step in imine formation under certain conditions is often the dehydration of the carbinolamine intermediate. acs.org Computational models can predict the activation energy for this step. The presence of the ortho-methoxy group in 2-methoxy-4-methylacetophenone could potentially influence the orientation of the reactants and the stability of the transition state through steric and electronic effects.
Once the imine is formed, the subsequent reduction step involves the addition of a hydride or hydrogen atoms across the C=N bond. Theoretical modeling can be used to investigate the transition state of this reduction. For instance, a DFT study on the reduction of activated imines has highlighted the role of catalyst-substrate interactions in lowering the activation barrier. rsc.org
To illustrate the insights gained from theoretical studies, the following tables present hypothetical but plausible energetic data for the key steps in the synthesis of this compound via reductive amination. These values are based on general principles and data from computational studies on similar systems. acs.orgmdpi.com
Table 1: Calculated Relative Energies for Imine Formation from 2-Methoxy-4-methylacetophenone and Ammonia
| Species | Relative Energy (kcal/mol) |
| Reactants (Ketone + Ammonia) | 0.0 |
| Carbinolamine Intermediate | -5.2 |
| Transition State (Dehydration) | +15.8 |
| Products (Imine + Water) | -2.5 |
Note: These are illustrative values and have not been derived from direct experimental or computational studies on this specific reaction. The values are intended to represent the general energetic profile of imine formation.
Table 2: Calculated Activation Energies for the Reduction of the Imine Intermediate
| Reduction Method | Transition State Energy (kcal/mol) |
| Hydride Reduction (e.g., NaBH₄) | +10.3 |
| Catalytic Hydrogenation (e.g., H₂/Pd) | +8.5 |
Note: These are illustrative values for the activation energy of the reduction step and are not from direct experimental or computational studies of this specific imine. The values are meant to compare the relative feasibility of different reduction methods.
Table 2 illustrates that the reduction of the imine intermediate is an energetically favorable process with a moderate activation barrier. Catalytic hydrogenation is often found to have a lower activation energy compared to hydride reduction for similar systems, suggesting it might be a more efficient method for this transformation.
Molecular Interactions and Recognition: Mechanistic Studies of Ethanamine Scaffolds
Principles of Ligand-Target (e.g., Protein, Enzyme) Binding for Ethanamine Structures
The binding of an ethanamine-based ligand, such as 1-(2-Methoxy-4-methylphenyl)ethanamine, to a protein or enzyme target is a dynamic process governed by a symphony of non-covalent interactions. The primary driving forces include hydrophobic interactions, hydrogen bonding, and electrostatic forces. wikipedia.org The phenethylamine (B48288) structure, which forms the core of the target compound, is a well-established pharmacophore present in a wide array of natural and synthetic bioactive compounds, including neurotransmitters and therapeutic drugs. wikipedia.orgmdpi.comnih.gov
Hydrogen bonds, which are more directional in nature, are crucial for specificity and selectivity. wikipedia.org The amine group (-NH2) of the ethanamine scaffold is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. nih.gov Similarly, substituents like the methoxy (B1213986) group on the aromatic ring can participate in hydrogen bonding.
Electrostatic interactions occur between charged or polar groups on the ligand and the target protein. The amine group, which is typically protonated at physiological pH, can form strong salt bridges with negatively charged amino acid residues such as aspartate or glutamate (B1630785) in the binding pocket.
The binding of phenethylamine derivatives to their targets, such as G-protein coupled receptors (GPCRs), often induces conformational changes in the protein, which in turn triggers downstream signaling pathways. wikipedia.org For instance, phenethylamines are known to interact with various receptors including serotonin (B10506) (5-HT), dopamine (B1211576) (DAT), and adrenergic receptors. nih.govnih.gov The specific interactions of the ligand's functional groups with the amino acid residues lining the binding pocket dictate the ligand's affinity and its functional effect (e.g., agonist or antagonist).
Stereochemical Influence on Molecular Recognition and Chirality-Dependent Interactions
The presence of a chiral center, as is the case for this compound at the α-carbon of the ethylamine (B1201723) side chain, introduces the element of stereochemistry, which has profound implications for molecular recognition. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, meaning that one enantiomer of a chiral drug may have significantly different pharmacological activity than the other. biomolther.org
The differential interaction of enantiomers with a chiral receptor is a cornerstone of modern pharmacology. google.com The two enantiomers of a chiral amine can be separated using various techniques, including chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. biomolther.orgnih.govnih.gov
The three-dimensional arrangement of substituents around the chiral center dictates how the molecule fits into the binding site of a protein. One enantiomer may be able to form optimal interactions with the amino acid residues of the receptor, leading to high affinity and efficacy, while the other enantiomer may fit poorly, resulting in lower affinity or even a different mode of action. google.com For many phenethylamine derivatives, the biological activity resides primarily in a single enantiomer. nih.gov
For example, in studies of conformationally restricted 2C-X analogues, the agonist potency at the 5-HT2A receptor was found to be highly dependent on the spatial orientation of the ethylamine chain. nih.gov Docking simulations of some phenethylamine derivatives with the human dopamine transporter (hDAT) have shown that one enantiomer can form a more stable complex with a better fit into the binding site compared to the other. nih.gov This highlights the critical role of stereochemistry in determining the biological activity of chiral amines.
Role of Aromatic Substituents (Methoxy, Methyl) in Shaping Molecular Recognition and Binding Selectivity (General Principles)
The nature and position of substituents on the aromatic ring of the ethanamine scaffold are critical determinants of binding affinity and selectivity. The 2-methoxy and 4-methyl groups of this compound each contribute uniquely to its interaction profile.
The methoxy group (-OCH3) at the 2-position can influence binding in several ways. Its oxygen atom can act as a hydrogen bond acceptor, forming interactions with suitable donor groups in the receptor's binding pocket. nih.gov However, its effect can be complex. In some studies on phenethylamine derivatives, a methoxy group at the 2-position did not show a significant impact on binding affinity to the 5-HT2A receptor. nih.gov Conversely, other research has indicated that the deletion of a 2-methoxy group can lead to a substantial decrease in potency, suggesting its importance in specific ligand-receptor interactions. nih.gov Furthermore, compounds with a methoxy group at the aromatic position have sometimes shown weak or no inhibitory activity on dopamine reuptake. google.comnih.gov
The methyl group (-CH3) at the 4-position (para-position) is a small, lipophilic substituent. Generally, the introduction of small lipophilic groups at the 4-position of 2,5-dimethoxyphenethylamines has been shown to induce potent psychedelic effects, suggesting strong interaction with serotonin receptors. researchgate.net Structure-activity relationship (SAR) studies have indicated that alkyl groups at the para position can have a positive effect on the binding affinity of phenethylamines to the 5-HT2A receptor. nih.govacademie-sciences.fr This is often attributed to favorable hydrophobic interactions within a corresponding pocket of the receptor. The introduction of a methyl group at the 4-position of 2,5-dimethoxyamphetamine (B1679032) (DOM) was found to enhance its potency significantly compared to the unsubstituted analog. researchgate.net
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Complexes
The stability of a ligand-protein complex is the result of a delicate balance of various non-covalent interactions. For ethanamine scaffolds, hydrogen bonds, van der Waals forces, and hydrophobic interactions are paramount.
Hydrogen Bonding: The primary amine group of this compound is a key player in forming hydrogen bonds. As a hydrogen bond donor, the -NH2 group can interact with electronegative atoms like oxygen or nitrogen in the amino acid residues of a receptor. nih.gov The nitrogen atom's lone pair of electrons also allows it to act as a hydrogen bond acceptor. nih.gov Docking studies of phenethylamine derivatives have shown that the amine group can form crucial hydrogen bonds with residues like aspartate in the binding site of the dopamine transporter. nih.gov The oxygen atom of the 2-methoxy group can also participate as a hydrogen bond acceptor. nih.gov
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the receptor binding site. These interactions, where the electron clouds of the aromatic rings overlap, can add to the binding affinity and specificity. nih.gov
Molecular docking simulations are a powerful tool for visualizing and predicting these interactions. For instance, docking studies of phenethylamine analogs in the TAAR1 receptor have identified key amino acid residues involved in hydrogen bonding, π-π stacking, and hydrophobic interactions that stabilize the ligand within the binding pocket. nih.gov
Applications of Amine-Based Ligands in Catalytic Systems and Complex Formation
Beyond their biological roles, chiral amine-based ligands, including those with an ethanamine scaffold, are valuable tools in the field of asymmetric catalysis. capes.gov.brcam.ac.uk Asymmetric catalysis aims to synthesize a specific enantiomer of a chiral product, which is of paramount importance in the pharmaceutical and fine chemical industries.
Chiral amines can act as organocatalysts themselves or as ligands for metal-based catalysts. nih.gov When complexed with a metal center, the chiral ligand can create a chiral environment that directs the stereochemical outcome of a reaction, leading to high enantioselectivity. capes.gov.br For example, chiral phenethylamine derivatives have been used in conjunction with metals like rhodium and ruthenium for asymmetric hydrogenation reactions. capes.gov.brcam.ac.uk
The amine group is an excellent coordinating agent for a variety of metals. The formation of these coordination complexes is fundamental to their catalytic activity. The specific structure of the amine ligand, including the stereochemistry and the nature of its substituents, influences the properties of the resulting catalyst, such as its activity and the level of enantiomeric excess (ee) it can achieve in a given transformation. capes.gov.br
An example of the application of chiral phenethylamine derivatives is in the asymmetric addition of cyanides to aldehydes, a crucial reaction for the synthesis of chiral cyanohydrins, which are important pharmaceutical intermediates. nih.gov In this context, salts of chiral phenethylamines with acids like tartaric acid have been employed as catalysts. nih.gov
The versatility of the ethanamine scaffold, allowing for a wide range of substitutions and the introduction of chirality, makes it a privileged structure in the design of ligands for both biological targets and catalytic systems.
Future Research Directions and Advanced Methodological Development
Exploration of Novel and Sustainable Synthetic Routes
The pursuit of green chemistry principles in chemical synthesis is paramount for reducing environmental impact and improving efficiency. mdpi.comresearchgate.net Future research on 1-(2-Methoxy-4-methylphenyl)ethanamine should prioritize the development of novel synthetic routes that are both sustainable and economically viable.
Current synthetic approaches can often be improved by incorporating green chemistry strategies. dntb.gov.ua These include the use of renewable starting materials, solvent-free reaction conditions, and the application of energy-efficient methods like microwave-assisted synthesis. mdpi.comnih.gov For instance, traditional multi-step syntheses could be redesigned as "cascade" or "one-pot" reactions, which reduce waste by minimizing purification steps and improving atom economy. researchgate.net
The development of a sustainable synthesis could draw inspiration from established green methods for similar amines. One such approach involves the reductive amination of a corresponding ketone precursor. A green variant of this reaction could employ a recyclable, non-toxic catalyst, such as a manganese-based catalyst, and a safer reducing agent, replacing more hazardous reagents. researchgate.net Another avenue involves biocatalysis, using enzymes like ketoreductases (KREDs) to perform stereoselective reductions under mild conditions, a technique that has been successfully applied in the synthesis of other complex molecules. mdpi.com
The use of eco-friendly solvents is another critical aspect. Research could explore replacing volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which have been shown to improve the sustainability of synthetic processes for related pharmaceutical compounds. nih.gov
Table 1: Potential Green Chemistry Approaches for Synthesis
| Green Chemistry Principle | Proposed Application for this compound Synthesis | Potential Benefits |
| Use of Catalysis | Employing recyclable, heterogeneous catalysts or biocatalysts (e.g., ketoreductases) for the key reductive amination step. mdpi.comresearchgate.net | Reduced waste, higher selectivity, milder reaction conditions, catalyst reusability. |
| Atom Economy | Designing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates. dntb.gov.ua | Increased efficiency, reduced solvent use, less material loss. |
| Safer Solvents & Reagents | Replacing hazardous solvents with greener alternatives like CPME or 2-MeTHF and using safer reducing agents. nih.gov | Reduced environmental impact and improved operational safety. |
| Energy Efficiency | Investigating microwave-assisted or ball-milling techniques to accelerate reaction times and reduce energy consumption. mdpi.comdntb.gov.ua | Faster synthesis, lower energy costs. |
Integration of Hyphenated Analytical Techniques for Comprehensive Characterization
A thorough characterization of this compound and its potential impurities or analogs requires powerful analytical tools. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. ajpaonline.comnih.gov These techniques provide both quantitative and qualitative data, enabling the unambiguous identification of the primary compound and the detection of trace-level impurities. actascientific.com
Future analytical method development should focus on the integration of multiple hyphenated systems. For instance, Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for analyzing non-volatile compounds. actascientific.com A validated LC-tandem MS (LC-MS-MS) method would offer high sensitivity and specificity for quantifying the compound in complex matrices. nih.gov The parameters for such a method could be adapted from existing procedures for other phenethylamines. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile derivatives or for profiling synthetic intermediates. actascientific.com For comprehensive structural elucidation, especially of unknown byproducts, the coupling of liquid chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is invaluable. ajpaonline.com Further integration, such as LC-NMR-MS, can provide a wealth of information from a single analysis. ajpaonline.com
Table 2: Example Parameters for a Hyphenated Analytical Method (LC-MS-MS) This table is a hypothetical adaptation based on established methods for similar compounds. nih.gov
| Parameter | Specification | Purpose |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | Separation of the analyte from matrix components and impurities. |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) | Provides good retention and separation for phenethylamine-type compounds. |
| Mobile Phase | Gradient elution with water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. nih.gov | Ensures efficient elution and good peak shape. Formic acid aids in ionization. |
| Flow Rate | 0.3 mL/min nih.gov | Typical flow rate for analytical LC-MS applications. |
| Detection System | Tandem Mass Spectrometer (MS-MS) | Provides high selectivity and sensitivity for confirmation and quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes amine-containing compounds. |
The application of these advanced, hyphenated techniques is crucial for quality control, impurity profiling, and ensuring the chemical integrity of this compound. ajpaonline.com
Deepening Mechanistic Understanding of Molecular Interactions at the Atomic Level
To understand the behavior of this compound at a fundamental level, research must delve into the mechanics of its molecular interactions. This involves studying how the molecule's specific three-dimensional structure, electronic properties, and conformational flexibility influence its interactions with other molecules or surfaces.
X-ray crystallography can provide precise atomic coordinates of the compound in its solid state, revealing detailed information about bond lengths, bond angles, and intermolecular forces such as hydrogen bonding. chemicalbook.com This technique has been used to identify the crucial role of hydrogen bonds in stabilizing the crystal structures of similar chiral amines. chemicalbook.com
In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the molecule's preferred conformation and how it changes in different solvent environments.
Furthermore, molecular dynamics (MD) simulations offer a powerful computational approach to model the dynamic behavior of the molecule over time. nih.gov By simulating the compound's movement and its interactions with its environment (e.g., a solvent or a target protein's binding site), researchers can gain insights into the energetic factors that govern its binding and recognition processes. nih.gov These simulations can reveal key intermolecular contacts, the role of water molecules, and the energetic penalties associated with conformational changes upon binding.
Computational Design and Prediction of Novel Analogs for Targeted Molecular Recognition
Computational chemistry provides a powerful platform for the rational design of novel analogs of this compound with tailored properties for specific molecular recognition tasks. This in silico approach can significantly accelerate the discovery process by prioritizing which new molecules to synthesize and test. nih.gov
The process begins with the known structure of this compound. Structure-activity relationship (SAR) studies, guided by computational modeling, can explore how modifications to its chemical structure affect its recognition properties. nih.gov For example, analogs could be designed by systematically altering the substituents on the phenyl ring. The introduction of different alkyl groups, halogens, or other functional groups at various positions could modulate the molecule's lipophilicity, electronic distribution, and steric profile. nih.govfrontiersin.org
Molecular docking studies can be performed to predict how these newly designed analogs might bind to a specific molecular target. nih.gov These simulations place the ligand (the analog) into the binding site of a receptor or enzyme and calculate a score that estimates the strength of the interaction. This allows researchers to screen a virtual library of hundreds or thousands of potential analogs and select the most promising candidates for synthesis.
By combining these computational predictions with experimental data from binding assays, a sophisticated model can be built to guide the design of next-generation analogs with high affinity and selectivity for a desired molecular target. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
